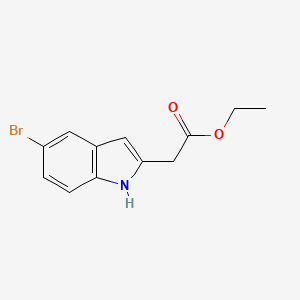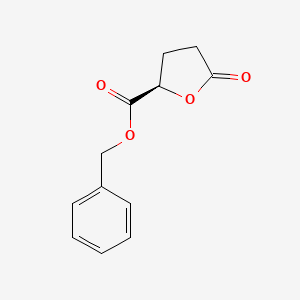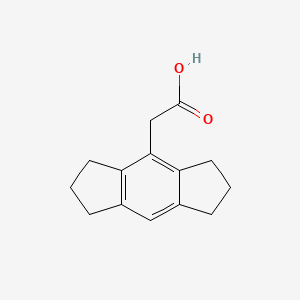
(S)-tetrahydro-2H-pyran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tetrahydro-2H-pyran-3-carbaldehyde is an organic compound with a molecular formula of C6H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-tetrahydro-2H-pyran-3-carbaldehyde can be synthesized through several methods. One common approach involves the asymmetric reduction of 3,4-dihydro-2H-pyran-3-carboxylic acid using chiral catalysts. Another method includes the use of chiral auxiliaries in the reduction of 3,4-dihydro-2H-pyran-3-carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tetrahydro-2H-pyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: The major product is tetrahydro-2H-pyran-3-carboxylic acid.
Reduction: The major product is tetrahydro-2H-pyran-3-methanol.
Substitution: The products vary depending on the nucleophile used but typically include substituted tetrahydro-2H-pyran derivatives.
Aplicaciones Científicas De Investigación
(S)-tetrahydro-2H-pyran-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is a precursor in the production of pharmaceutical agents, particularly those with chiral centers.
Industry: It is used in the manufacture of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-tetrahydro-2H-pyran-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
®-tetrahydro-2H-pyran-3-carbaldehyde: The enantiomer of (S)-tetrahydro-2H-pyran-3-carbaldehyde.
Tetrahydro-2H-pyran-4-carbaldehyde: A structural isomer with the aldehyde group at a different position.
Tetrahydro-2H-pyran-3-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and ability to form various derivatives make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(3S)-oxane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2/t6-/m1/s1 |
Clave InChI |
KYHPVAHPKYNKOR-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@@H](COC1)C=O |
SMILES canónico |
C1CC(COC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)


![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)





![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)



